N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound featuring both thiophene and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-3-(thiophen-3-yl)propylamine with 2-(methylthio)phenyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves interactions with various molecular targets. The thiophene ring can interact with enzymes and receptors, potentially modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function and stability. These interactions can affect biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)acetamide
- N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)urea
- N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)carbamate
Uniqueness
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its combination of thiophene and oxalamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-22-14-5-3-2-4-12(14)18-16(21)15(20)17-8-6-13(19)11-7-9-23-10-11/h2-5,7,9-10,13,19H,6,8H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHKFMPQDYKBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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